6-Demethyl Papaverine-d3
Description
Contextualization within the Papaverine (B1678415) Alkaloid Research Landscape
Papaverine, a benzylisoquinoline alkaloid extracted from the opium poppy (Papaver somniferum), has a long history in clinical use as a vasodilator due to its smooth muscle relaxant properties. mdpi.comnih.govresearchgate.net Unlike other opium alkaloids such as morphine and codeine, papaverine is not a narcotic and does not have analgesic effects. mdpi.com Its mechanism of action involves the inhibition of phosphodiesterase, leading to an increase in intracellular levels of cyclic AMP and cyclic GMP. mdpi.comnih.govresearchgate.net
The Definitive Role of Isotopic Labeling (d3) in Contemporary Chemical Biology and Analytical Sciences
The introduction of three deuterium (B1214612) atoms (a d3 label) into the 6-Demethyl Papaverine molecule marks a significant advancement for research. Isotopic labeling, particularly with stable isotopes like deuterium, is a cornerstone of modern chemical biology and analytical sciences for several reasons:
Metabolic Pathway Elucidation: Deuterium-labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a molecule within a biological system. simsonpharma.comsymeres.com This is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted.
Internal Standards in Mass Spectrometry: In quantitative mass spectrometry, deuterated compounds are ideal internal standards. thalesnano.comnih.gov Because they are chemically identical to the non-labeled analyte but have a different mass, they can be added to a sample to accurately quantify the concentration of the target compound, correcting for any loss during sample preparation and analysis.
Kinetic Isotope Effect Studies: The heavier mass of deuterium can sometimes lead to a slower rate of reaction at the labeled position. This "kinetic isotope effect" can be a powerful tool for studying reaction mechanisms, particularly those involving the breaking of a carbon-hydrogen bond. symeres.com
Enhanced Analytical Sensitivity: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents minimizes interference from the solvent signal, allowing for clearer observation of the sample's proton signals. studymind.co.uk
Scholarly Overview of Pivotal Research Trajectories for 6-Demethyl Papaverine-d3
The unique properties of this compound have positioned it as a valuable tool in several key research areas:
Pharmacokinetic and Drug Metabolism Studies: As a stable isotope-labeled internal standard, this compound is instrumental in the accurate quantification of its non-labeled counterpart in biological matrices like plasma and urine. This is essential for detailed pharmacokinetic studies of papaverine.
Biomarker for Heroin Use: Research has explored the use of papaverine and its metabolites, including 6-Demethyl Papaverine, as biomarkers to extend the detection window of heroin use. researchgate.netnih.gov The use of deuterated standards like this compound is critical for the development and validation of sensitive and reliable analytical methods for this purpose. nih.gov
Chemical Synthesis and Precursor Studies: In the field of chemical research, this compound can serve as a precursor for the synthesis of other deuterated derivatives and analogs, enabling further exploration of structure-activity relationships. smolecule.com
Interactive Data Tables
Below are tables detailing the chemical properties of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-ol |
InChI |
InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3/i2D3 |
InChI Key |
BFMUDRSIIFRJOG-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Precursor Chemistry of 6 Demethyl Papaverine D3
Advanced Strategies for Papaverine (B1678415) Demethylation and Functionalization
The initial and crucial step in the synthesis of 6-Demethyl Papaverine-d3 is the selective demethylation of papaverine at the 6-position. Papaverine, a benzylisoquinoline alkaloid, possesses four methoxy (B1213986) groups, making regioselective demethylation a significant challenge. researchgate.netnih.gov
Enzymatic Demethylation: A highly effective and regioselective method involves the use of cytochrome P450 enzymes. Specifically, CYP105D1 from Streptomyces griseus has demonstrated the ability to selectively demethylate papaverine at the C-6 position. researchgate.net This biocatalytic approach offers high precision, avoiding the harsh conditions and potential side reactions associated with traditional chemical methods. researchgate.netacs.org The enzymatic reaction typically utilizes an electron transport system, such as putidaredoxin reductase (PDR) and putidaredoxin (Pdx), to facilitate the demethylation process. researchgate.net
Chemical Demethylation: While enzymatic methods are preferred for their selectivity, chemical demethylation strategies have also been explored for aryl methyl ethers. researchgate.net These methods often employ strong acids, metal catalysts, or sodium thiolates. acs.orgresearchgate.net However, achieving regioselectivity with these reagents on a molecule with multiple similar functional groups like papaverine is difficult and often results in a mixture of products. researchgate.net
Isotopic Incorporation Approaches for Deuterium (B1214612) (d3) Labeling
The introduction of a trideuteromethyl (d3) group is a key feature of this compound. This is typically achieved at the 7-O-methyl position. smolecule.com The IUPAC name for this compound is 1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-ol. smolecule.com
Regioselective Deuterium Exchange Methods
Regioselective deuterium exchange methods offer a direct way to introduce deuterium into a molecule. Transition metal-catalyzed hydrogen/deuterium (H/D) exchange reactions have emerged as a powerful tool for this purpose. nih.govrsc.org For instance, palladium-catalyzed deuteration using D₂O as the deuterium source has been successfully applied to various arenes and heterocycles. acs.orgacs.org Silver-catalyzed methods have also shown promise for the regioselective deuteration of electron-rich arenes and heteroarenes. rsc.org These methods often proceed under mild conditions and exhibit good functional group tolerance. rsc.org
De Novo Synthesis Utilizing Deuterated Precursors
An alternative and often more controlled approach is the de novo synthesis, which builds the molecule from smaller, deuterated building blocks. In the context of this compound, this would involve the use of a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6, to introduce the trideuteromethyl group at the desired position. google.com This method provides precise control over the location and level of isotopic enrichment. The synthesis would typically start from a precursor that already has the 6-hydroxyl group or a protected version of it, followed by methylation with the deuterated reagent at the 7-position.
The biosynthesis of papaverine itself proceeds from (S)-reticuline. researchgate.netscite.ai A synthetic strategy could mimic this by using a deuterated precursor in a biomimetic synthesis.
Analytical Techniques for Verifying Isotopic Enrichment and Stereochemical Purity
Following synthesis, it is imperative to verify the chemical structure, isotopic enrichment, and purity of this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
²H-NMR (Deuterium NMR): This technique is specifically used to confirm the presence and location of the deuterium atoms. sigmaaldrich.com It provides direct evidence of successful deuteration and can be used to quantify the isotopic enrichment. sigmaaldrich.com
¹³C-NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule, further confirming its structure. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight of the synthesized compound and confirming the incorporation of the deuterium label. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula, C₁₉H₁₆D₃NO₄. smolecule.com Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which can provide further structural information and help to confirm the location of the deuterium label. nih.govresearchgate.netnih.gov
Interactive Data Table: Analytical Characterization of this compound
| Analytical Technique | Expected Observation | Purpose |
| ¹H-NMR | Absence of a singlet corresponding to the 6-OCH₃ group. Presence of signals for the remaining aromatic and methoxy protons. | Structural verification and confirmation of demethylation. |
| ²H-NMR | A signal corresponding to the -OCD₃ group at the 7-position. | Confirmation and quantification of deuterium incorporation. |
| ¹³C-NMR | A signal for the carbon of the -OCD₃ group, potentially showing a triplet due to coupling with deuterium. | Structural confirmation of the carbon framework. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of C₁₉H₁₆D₃NO₄ (approx. 328.18 g/mol ). | Confirmation of molecular weight and isotopic labeling. |
| UPLC-MS/MS | A specific retention time and fragmentation pattern matching a reference standard. | Purity analysis and structural confirmation. nih.gov |
Optimization and Scalability Considerations in the Academic Synthesis of this compound
The transition from a small-scale laboratory synthesis to a larger, more practical scale presents several challenges that require careful optimization.
Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial for maximizing yield and purity. For enzymatic reactions, factors like pH, enzyme concentration, and the presence of co-solvents need to be fine-tuned. researchgate.net For chemical reactions, the choice of reagents and their stoichiometry is critical to ensure selectivity and minimize side products.
Purification: Developing an efficient and scalable purification protocol is essential. This may involve techniques like column chromatography, crystallization, or preparative high-performance liquid chromatography (HPLC). The choice of method will depend on the scale of the synthesis and the purity requirements.
Scalability of Reagents: The availability and cost of starting materials and reagents, particularly the deuterated precursors, become significant factors at a larger scale. nih.govacs.org Efficient use of these expensive materials is a key consideration. nih.gov Recent advancements in scalable deuteration methods using robust and inexpensive catalysts, such as nanostructured iron, offer promising avenues for larger-scale production of deuterated compounds. nih.gov
Process Safety: As the scale of the synthesis increases, a thorough evaluation of the safety of the process is necessary. This includes understanding the hazards associated with the reagents and reaction conditions and implementing appropriate safety measures.
Elucidation of Metabolic Pathways and Biotransformation Dynamics of 6 Demethyl Papaverine D3
In Vitro Biotransformation Studies of 6-Demethyl Papaverine-d3 in Isolated Biological Systems
In vitro models, such as isolated liver microsomes, provide a controlled environment to study the enzymatic processes involved in drug metabolism without the complexities of a whole organism. srce.hr These systems are instrumental in identifying the primary enzymes and kinetic parameters of metabolic pathways.
Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. news-medical.net Studies using these preparations have been fundamental in elucidating the metabolism of papaverine (B1678415), the precursor to 6-Demethyl Papaverine.
Incubation of papaverine with hepatic microsomal preparations from phenobarbital-induced rats results in the formation of its 4'-, 6-, and 7-desmethyl metabolites, with the 7-desmethyl metabolite being predominant in these specific studies. nih.gov When guinea-pig microsomal preparations are used, papaverine is converted to its 6- and 4'-desmethyl metabolites in approximately equal amounts. nih.gov This demonstrates species-specific differences in the regioselectivity of papaverine demethylation. The formation of 6-Demethyl Papaverine is a direct result of this O-demethylation reaction at the 6-position of the isoquinoline (B145761) ring.
Enzyme kinetic analyses provide quantitative measures of the affinity and turnover rate of an enzyme for its substrate. For the metabolism of papaverine, specific kinetic values have been determined for the enzymes involved.
Table 1: Enzyme Kinetic Parameters for Papaverine Metabolism
| Enzyme | Source | Substrate | Km (μM) | Reference |
|---|---|---|---|---|
| CYP105D1 | Streptomyces griseus ATCC 13273 | Papaverine | 92.24 | nih.gov |
| CYP105D18 | Streptomyces laurentii | Papaverine (for N-oxidation) | - | researchgate.net |
The Cytochrome P450 enzymes are a diverse group of heme-thiolate monooxygenases that play a central role in Phase I metabolism. news-medical.netgpnotebook.com Research has identified several specific CYP isozymes capable of metabolizing papaverine, often with high regioselectivity.
Microbial systems are frequently used as models for mammalian metabolism and for the biocatalytic production of metabolites. nih.gov The enzyme CYP105D1, from the bacterium Streptomyces griseus, has been shown to perform highly regioselective O-demethylation of papaverine at the C-6 position to produce 6-O-demethyl-papaverine. nih.govresearchgate.net This biocatalytic system has been optimized in E. coli for the preparative synthesis of this metabolite. nih.gov Another bacterial enzyme, CYP105D18 from Streptomyces laurentii, also shows a strong preference for papaverine as a substrate, although it primarily catalyzes N-oxidation rather than demethylation under the studied conditions. researchgate.net
Further studies on the bacterium Arthrobacter sp., which is known to degrade papaverine, identified two other P450 enzymes involved in its metabolic pathway. nih.gov CYP1232F1 catalyzes the para-demethylation of a papaverine degradation intermediate (3,4-dimethoxyphenylacetic acid), while CYP1232A24 continues the demethylation at the meta-position. nih.gov This highlights the multi-step enzymatic process involved in the complete breakdown of the parent compound.
Table 2: Characterized Cytochrome P450 Isozymes in Papaverine Biotransformation
| Isozyme | Source Organism | Metabolic Reaction | Reference |
|---|---|---|---|
| CYP105D1 | Streptomyces griseus | Regioselective 6-O-demethylation of papaverine | nih.govresearchgate.net |
| CYP105D18 | Streptomyces laurentii | Papaverine N-oxidation | researchgate.net |
| CYP1232F1 | Arthrobacter sp. | Para-demethylation of a papaverine intermediate | nih.gov |
| CYP1232A24 | Arthrobacter sp. | Meta-demethylation of a papaverine intermediate | nih.gov |
Following Phase I reactions, the resulting metabolites often undergo Phase II conjugation to increase their hydrophilicity and facilitate elimination. longdom.org For 6-Demethyl Papaverine, the newly exposed hydroxyl group at the 6-position is a prime site for such reactions.
The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.org The existence of This compound β-D-Glucuronide confirms this pathway. pharmaffiliates.comnih.govcymitquimica.com This metabolite is the product of conjugating glucuronic acid to the hydroxyl group of this compound.
Other conjugation reactions have also been observed in microbial biotransformation studies, which can mimic mammalian pathways. The metabolism of papaverine by fungi such as Aspergillus niger and Cunninghamella echinulata has resulted in O-demethylation and subsequent O-methylglucosylation. nih.gov Specifically, (4″-O-methyl-β-D-glucopyranosyl) 6-demethyl papaverine was isolated, representing a further modification of the initially formed 6-demethyl metabolite. nih.gov In addition to O-demethylation, N-oxidation is another Phase I reaction catalyzed by these microbial systems, yielding papaverine N-oxide. nih.gov
In Vivo Metabolic Fate Investigations in Pre-clinical Animal Models
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a complete biological system. uogqueensmcf.compharmacomedicale.org
While specific absorption and distribution data for this compound are not detailed in the provided search results, general principles of toxicology indicate that after administration, a compound and its metabolites are absorbed and distributed via systemic circulation to various tissues and organs before being eliminated. stikesbcm.ac.id The physicochemical properties of the metabolites, such as increased polarity from glucuronidation, will significantly influence their distribution, generally limiting their ability to cross cell membranes and confining them more to the bloodstream and excretory organs.
The analysis of animal excreta, such as bile and urine, provides direct evidence of the metabolic and elimination pathways of a drug. Studies in rats have shown that papaverine is converted into several metabolites that are then excreted. Rat bile has been found to contain 4′-demethyl, 7-demethyl, 6-demethyl, and 4′,6-didemethyl papaverine, confirming biliary excretion as a significant elimination route for these metabolites. mdpi.com
Urinary analysis is another critical tool for metabolite profiling. While much of the data comes from human studies, it provides a strong model for what occurs in preclinical animal models. Papaverine and its metabolites, including 6-desmethyl papaverine (6-DMP) and 4′,6-didesmethyl papaverine (4,6-DDMP), have been detected in urine. nih.gov The presence of 4',6-DDMP indicates that 6-DMP can undergo further demethylation. nih.gov The deuterated label in this compound is particularly useful in these studies, allowing it to be used as an internal standard for the accurate quantification of the corresponding non-labeled metabolites in urine samples by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Table 3: Papaverine Metabolites Identified in Pre-clinical/Analogous Models
| Metabolite | Animal Model/Source | Matrix | Reference |
|---|---|---|---|
| 6-Demethyl Papaverine | Rat | Bile | mdpi.com |
| 4'-Demethyl Papaverine | Rat | Bile | mdpi.com |
| 7-Demethyl Papaverine | Rat | Bile | mdpi.com |
| 4',6-Didemethyl Papaverine | Rat | Bile | mdpi.com |
| 6-Desmethyl Papaverine (6-DMP) | Human (analogous model) | Urine | nih.gov |
| 4',6-Didesmethyl Papaverine (4,6-DDMP) | Human (analogous model) | Urine | nih.gov |
Structural Identification and Characterization of Novel Metabolites Derived from this compound as a Tracer
The use of this compound as a stable isotope-labeled tracer has been instrumental in identifying and structurally characterizing its downstream metabolites. The deuterium (B1214612) label provides a distinct mass signature that allows for the unequivocal differentiation of compound-related molecules from the complex background of endogenous biological matrices. This is particularly valuable in discovering novel or unexpected metabolic products.
One of the primary metabolites identified through this approach is the glucuronidated conjugate of the parent compound. Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for this characterization. For instance, the metabolite This compound β-D-Glucuronide has been identified and characterized. nih.govcymitquimica.com The structure of this conjugate involves the attachment of a glucuronic acid moiety to the hydroxyl group of this compound, a common phase II metabolic reaction that increases water solubility and facilitates excretion.
Further research has focused on identifying additional metabolites that could serve as long-term biomarkers. Studies on the non-deuterated form of papaverine have identified 4',6-didesmethyl papaverine (4,6-DDMP) as a key metabolite. researchgate.netnih.gov When this compound is used as a tracer, the corresponding deuterated version of this di-demethylated product can be specifically tracked. The identification of such metabolites is crucial for extending the detection window of the parent compound's administration in various analytical applications. researchgate.netnih.gov
The process involves administering the deuterated tracer and analyzing biological samples like urine or plasma. Using liquid chromatography coupled with mass spectrometry (LC-MS/MS), analysts can screen for mass signals corresponding to the predicted molecular weights of potential metabolites, including the addition of oxygen (hydroxylation), removal of methyl groups (demethylation), and conjugation with moieties like glucuronic acid or sulfate. The specific isotopic pattern of the d3-label confirms the metabolite's origin from the administered tracer.
Below is a table summarizing the key identified metabolites derived from papaverine and its deuterated analog.
Table 1: Identified Metabolites of Papaverine and its Deuterated Analog
| Precursor Compound | Metabolite | Chemical Formula | Molecular Weight ( g/mol ) | Analytical Method |
|---|---|---|---|---|
| This compound | This compound β-D-Glucuronide | C₂₅H₂₄D₃NO₁₀ | 504.50 | LC-MS/MS nih.govcymitquimica.com |
| Papaverine | 6-Desmethyl Papaverine (6-DMP) | C₁₉H₁₉NO₄ | 325.36 | LC-MS/MS researchgate.netnih.gov |
Utilization of Isotopic Labeling to Precisely Delineate Metabolic Pathways and Intermediates
Isotopic labeling, particularly with stable isotopes like deuterium (²H), is a powerful technique in drug metabolism studies to trace the biotransformation of a xenobiotic. nih.govgoogle.com The use of This compound exemplifies this approach, providing clear advantages for delineating metabolic pathways and identifying transient intermediates. smolecule.com
The core principle lies in the mass difference introduced by the deuterium atoms. The three deuterium atoms in this compound increase its mass by approximately 3 Daltons compared to its non-labeled counterpart. smolecule.com This mass shift is readily detected by mass spectrometry, allowing metabolites of the administered drug to be distinguished from endogenous compounds or metabolites of other co-administered substances. nih.gov This technique is crucial for avoiding ambiguity in metabolite identification.
One of the key metabolic routes for papaverine and its analogs is O-demethylation, a reaction often catalyzed by Cytochrome P450 (CYP450) enzymes. By using this compound, researchers can track the subsequent demethylation at other positions on the molecule. For example, the formation of a deuterated didesmethyl-papaverine metabolite confirms a sequential demethylation pathway. researchgate.netnih.gov
Furthermore, isotopic labeling helps in understanding the kinetics of metabolic reactions. The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing the rate of reactions that involve breaking this bond. Observing such an effect can provide mechanistic insights into the rate-limiting steps of a metabolic pathway. smolecule.com Studies have shown that deuteration can increase the metabolic half-life of compounds, indicating an alteration in catalytic efficiency by enzymes like CYP450. smolecule.com
The application of stable isotope-labeled compounds in conjunction with untargeted or semi-targeted metabolomics allows for the discovery of novel metabolic pathways beyond the expected routes. nih.gov By searching for all mass signals that carry the specific d3-isotopic signature, researchers can uncover previously unknown biotransformations. This method provides direct evidence of metabolic routes, which might be difficult to establish through in vitro enzyme assays or in silico predictions alone. nih.govresearchgate.net
Table 2: Application of Isotopic Labeling in Metabolic Pathway Delineation
| Technique / Application | Principle | Insights Gained from this compound |
|---|---|---|
| Metabolite Differentiation | The +3 Da mass shift from the d3-label provides a unique signature for mass spectrometric detection. | Unambiguous identification of drug-derived metabolites (e.g., glucuronides) from endogenous background noise. nih.govnih.gov |
| Pathway Mapping | Tracking the d3-label through sequential reactions. | Confirmation of multi-step biotransformations, such as sequential O-demethylation reactions. researchgate.netnih.gov |
| Kinetic Isotope Effect | The stronger C-D bond can alter reaction rates if bond cleavage is the rate-limiting step. | Provides mechanistic information about the enzymatic processes (e.g., CYP450 activity) and rate-limiting steps in the metabolic cascade. google.comsmolecule.com |
| Quantitative Analysis | Labeled compounds serve as ideal internal standards for quantification of their non-labeled analogs. | Enables precise and accurate measurement of metabolite concentrations in biological fluids, improving the reliability of pharmacokinetic studies. nih.gov |
Compound Reference Table
| Compound Name |
|---|
| 4',6-didesmethyl papaverine (4,6-DDMP) |
| This compound |
| This compound β-D-Glucuronide |
| 6-Desmethyl Papaverine (6-DMP) |
Cutting Edge Analytical Chemistry Approaches for 6 Demethyl Papaverine D3
Advanced Chromatographic Separation Techniques for Quantification
Chromatographic techniques, which separate components of a mixture for subsequent analysis, are central to the quantification of 6-Demethyl Papaverine-d3. When coupled with mass spectrometry, these methods offer unparalleled sensitivity and selectivity.
Liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing this compound in complex biological matrices like urine and plasma. researchgate.netnih.govnih.gov This approach combines the powerful separation capabilities of LC with the sensitive and specific detection of MS/MS.
Methodologies for the related non-labeled compound, 6-desmethyl papaverine (B1678415) (6-DMP), demonstrate the typical parameters used. For instance, a common setup involves an ultra-performance liquid chromatography system using a C18 column, such as a Waters' BEH C18 column. researchgate.netnih.govnih.gov The separation is often achieved using a gradient mobile phase, for example, a mixture of 20 mM ammonium (B1175870) formate (B1220265) in water and 20 mM ammonium formate in methanol. researchgate.netnih.govnih.gov This combination allows for the effective separation of the analyte from other matrix components before it enters the mass spectrometer. nih.gov The inclusion of deuterated internal standards like this compound is crucial as it co-elutes with the target analyte and helps to compensate for variations in sample preparation and matrix effects, which is a primary advantage of LC-MS techniques. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the unambiguous identification of compounds. researchgate.net For this compound, with a molecular formula of C₁₉H₁₆D₃NO₄, the expected monoisotopic mass is approximately 328.18. lgcstandards.comlgcstandards.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with exceptional accuracy (typically within 5 ppm), allowing analysts to confirm the elemental composition and distinguish the analyte from other isobaric interferences that may be present in a sample. researchgate.net This high degree of certainty in identification is critical for forensic and clinical toxicology applications. researchgate.net
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific tandem mass spectrometry technique used for quantification. nih.gov The development of an MRM assay for this compound involves a two-stage mass filtering process. nih.gov First, the precursor ion, which is the protonated molecule of this compound ([M+H]⁺), is selectively isolated in the first quadrupole. This ion is then fragmented in a collision cell, and specific, stable product ions are monitored by the third quadrupole. nih.gov This process of monitoring specific precursor-to-product ion transitions provides exceptional specificity, as it is highly unlikely that an interfering compound would have the same molecular weight, retention time, and fragmentation pattern. nih.govnih.gov The high signal-to-noise ratio achieved with MRM allows for very low limits of detection. nih.gov
Table 1: Illustrative MRM Transitions for 6-Demethyl Papaverine and its Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 6-Demethyl Papaverine | 326.1 | >202.1 | The product ion often corresponds to a stable fragment following collision-induced dissociation. researchgate.net |
| This compound (IS) | 329.2 | >202.1 or >205.1 | The precursor ion mass is increased by 3 Da due to the deuterium (B1214612) atoms. The product ion may or may not retain the label, depending on the fragmentation pathway. |
This table is illustrative. Optimal transitions are determined empirically during method development.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in analytical toxicology, particularly for identifying opium impurities and their metabolites in urine. nih.gov Studies have successfully used GC-MS to detect metabolites of papaverine, such as hydroxypapaverine and dihydroxypapaverine, as markers for heroin use. researchgate.netnih.gov For non-volatile or thermally labile compounds like 6-Demethyl Papaverine, a chemical derivatization step is typically required to convert them into more volatile and stable derivatives suitable for GC analysis. researchgate.net While LC-MS/MS is often preferred for its ability to analyze such compounds directly, GC-MS remains a robust and reliable method in many laboratories. nih.govricardinis.pt
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation and purity assessment of synthesized compounds like this compound. researchgate.netlgcstandards.comlgcstandards.com Certificates of Analysis for commercial standards of this compound confirm that its structure is verified using NMR. lgcstandards.comlgcstandards.com
¹H-NMR spectra provide detailed information about the chemical environment of all protons in the molecule. For this compound, the spectrum would be expected to show signals corresponding to the aromatic and methoxy (B1213986) protons. The key confirmation would be the absence of a singlet corresponding to the methoxy protons at the 6-position of the isoquinoline (B145761) ring, which would be present in the parent compound, Papaverine. Furthermore, NMR analysis confirms the isotopic purity by verifying the incorporation of the deuterium atoms. lgcstandards.com The technique is also highly effective for identifying and quantifying impurities, as any additional compounds present will produce their own distinct signals in the spectrum. researchgate.net
Calibration and Validation Strategies Employing this compound as an Isotopic Internal Standard (IS)researchgate.netresearchgate.netresearchgate.nethmdb.caacs.orgresearchgate.net
The primary analytical application of this compound is its use as an isotopic internal standard (IS) for the accurate quantification of its non-labeled analogue, 6-Demethyl Papaverine. smolecule.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. nih.govnih.gov
The validation of an analytical method using an IS like this compound is a rigorous process governed by international guidelines. nih.govacs.orgjapsonline.com The strategy involves adding a precise amount of the IS to all calibration standards, quality controls, and unknown samples. nih.gov Because the IS is chemically identical to the analyte, it experiences the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer. nih.gov Any loss of analyte during sample preparation or fluctuation in instrument response will be mirrored by the IS.
Quantification is achieved by creating a calibration curve. This is done by plotting the ratio of the analyte's peak area to the IS's peak area against the known concentrations of the calibration standards. nih.gov This ratio is then calculated for the unknown samples, and their concentration is determined from the linear regression of the calibration curve. nih.gov Method validation ensures the reliability of this process by assessing several key parameters. nih.gov
Table 2: Key Parameters for Method Validation Using an Isotopic Internal Standard
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.99 researchgate.net |
| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations. | Within ±15% of the nominal value (±20% at the LLOQ) researchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) researchgate.net |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov | Signal-to-noise ratio >10; accuracy and precision criteria must be met. nih.gov |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. researchgate.net |
| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. nih.gov | The use of a co-eluting isotopic IS is the most effective way to compensate for matrix effects. nih.gov |
Mitigation of Matrix Effects in Complex Biological Matrices
In the realm of bioanalysis, particularly when utilizing sensitive techniques like LC-MS/MS, the sample matrix—the collection of all components in the sample other than the analyte of interest—can significantly interfere with the accuracy of measurements. This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analyte signal, leading to unreliable quantification. The co-elution of endogenous substances from biological fluids like plasma or urine with the target analyte can alter the efficiency of the ionization process in the mass spectrometer's source.
The most effective strategy to counteract these matrix effects is the use of a stable isotope-labeled (SIL) internal standard. chromatographyonline.com A SIL internal standard is a form of the analyte where one or more atoms have been replaced by a heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This compound is an ideal SIL internal standard for the quantification of its non-labeled counterpart, 6-Demethyl Papaverine.
The key principle behind the efficacy of a SIL internal standard is its near-identical chemical and physical properties to the analyte. This results in it co-eluting with the analyte during chromatography and experiencing the same degree of matrix-induced ionization suppression or enhancement. chromatographyonline.com Because the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z), the ratio of their peak areas remains constant, even in the presence of matrix interferences. This allows for accurate correction and reliable quantification. The use of deuterated analogs is a common and effective approach to correct for these matrix effects in LC-MS analysis. chromatographyonline.com
While some studies on papaverine metabolites have noted the lack of commercially available isotopically labeled internal standards as a limitation, the use of this compound, where available, represents the gold standard for mitigating matrix effects in the analysis of this specific metabolite. The inclusion of deuterated internal standards is a critical factor in minimizing the impact of the sample matrix on analytical results. nih.gov
Absolute Quantification of Endogenous Papaverine Metabolites
The absolute quantification of papaverine metabolites is crucial for understanding the pharmacokinetics of the parent drug and for its potential use as a biomarker. Research has focused on developing robust methods for the determination of papaverine and its key metabolites, such as 6-desmethyl papaverine (6-DMP) and 4',6-didesmethyl papaverine (4',6-DDMP), in biological samples like urine.
One such study established a method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the detection and quantification of these metabolites. The method demonstrated linearity over a specific concentration range, allowing for the accurate measurement of metabolite levels in genuine urine specimens.
The following table summarizes the findings from the analysis of 428 urine samples where heroin use was suspected, showcasing the concentration ranges observed for papaverine and its metabolites.
Table 1: Determined Concentrations of Papaverine and its Metabolites in Urine Specimens
| Compound | Concentration Range (ng/mL) |
| Papaverine | 0.10 - 994 |
| 6-Desmethyl Papaverine (6-DMP) | 0.10 - 462 |
| 4',6-Didesmethyl Papaverine (4',6-DDMP) | 0.12 - 218 |
This data is derived from a study analyzing genuine urine specimens and illustrates the typical concentrations of these compounds that can be measured using a validated UPLC-MS/MS method.
The calibration curves for this method were linear from 0.1 to 50 ng/mL, with no significant interferences observed from other drugs, demonstrating the specificity of the assay.
Method Development and Optimization for Enhanced Sensitivity and Specificity in Pre-clinical Biological Samples
The development and optimization of analytical methods are critical for achieving the high sensitivity and specificity required for pre-clinical studies, where sample volumes may be limited and analyte concentrations low. For the analysis of 6-Demethyl Papaverine and other papaverine metabolites, LC-MS/MS is the technique of choice due to its inherent selectivity and sensitivity.
Method development typically involves the optimization of several key parameters, including the sample preparation technique, chromatographic conditions, and mass spectrometric settings. Solid-phase extraction (SPE) is a commonly used sample preparation method that effectively cleans up the sample by removing a significant portion of the matrix interferences before LC-MS/MS analysis.
The chromatographic separation is optimized to ensure that the analytes are well-resolved from other matrix components. This is achieved by carefully selecting the analytical column, mobile phase composition, and gradient elution profile. A study detailing a method for papaverine metabolites utilized a Waters BEH C18 column with a mobile phase consisting of 20 mM ammonium formate in water and methanol.
Optimization of the mass spectrometer parameters is crucial for maximizing the signal intensity of the analyte and its internal standard. This includes selecting the appropriate ionization mode (typically positive electrospray ionization, ESI+), optimizing the capillary voltage and source temperature, and determining the most abundant and stable precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
The following table provides an example of optimized UPLC-MS/MS parameters for the analysis of papaverine and its metabolites.
Table 2: Example of UPLC-MS/MS Method Parameters
| Parameter | Setting |
| Chromatography | |
| Column | Waters BEH C18 |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | 20 mM Ammonium Formate in Methanol |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Calibration Range | 0.1 - 50 ng/mL |
These parameters are illustrative of a validated method for the analysis of papaverine and its metabolites in biological fluids.
Through careful optimization of these parameters, analytical methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range, making them suitable for the analysis of trace levels of metabolites in pre-clinical biological samples.
Mechanistic Investigations and Molecular Interactions of Demethylated Papaverine Analogues
Biochemical Studies on Target Engagement and Binding Affinities of Demethylated Papaverine (B1678415) Structures (Pre-clinical/Cellular)
Biochemical studies have been crucial in identifying and characterizing the molecular targets of demethylated papaverine analogues. These investigations often involve preclinical and cellular models to determine binding affinities and target engagement. A primary target for papaverine and its derivatives is the family of phosphodiesterase (PDE) enzymes, particularly PDE10A. researchgate.netnih.gov
Research indicates that demethylation can significantly alter binding affinity. For instance, in silico docking studies have shown that 6-O-demethylated papaverine and 4'-O-demethylated papaverine exhibit better docking scores and more favorable binding interactions with human phosphodiesterase 10A (hPDE10A) compared to papaverine itself. researchgate.netmdpi.com This suggests a stronger binding affinity, which is attributed to the formation of new hydrogen bonds. Specifically, the 6-hydroxy group on the demethylated analogue can form an enhanced hydrogen bond with the amino acid residue Tyr683 in the PDE10A binding site.
In addition to PDEs, papaverine derivatives have been shown to interact with other targets. Studies comparing papaverine with its analogues where the isoquinoline (B145761) ring is partially or fully reduced (such as tetrahydropapaverine) revealed a greater affinity for α1-adrenoceptors. nih.gov These derivatives are more selective inhibitors of [3H]-prazosin binding (to α1-adrenoceptors) compared to [3H]-(+)-cis-diltiazem binding (to calcium channels), whereas papaverine has a similar affinity for both. nih.gov
The table below summarizes the inhibitory concentrations (IC50) and binding characteristics of papaverine and its analogues against various targets.
| Compound/Analogue | Target | IC50 / Binding Affinity | Key Findings |
| Papaverine | PDE10A | 17-36 nM nih.govabcam.com | Potent inhibitor, serves as a reference compound. researchgate.netfrontiersin.org |
| Papaverine | PDE3A | 1300 nM (1.3 µM) nih.gov | Shows selectivity for PDE10A over PDE3A. nih.gov |
| Papaverine | PDE4D | 320 nM (0.32 µM) nih.gov | Shows selectivity for PDE10A over PDE4D. nih.gov |
| 6-O-Demethylated Papaverine | PDE10A | Superior docking score vs. Papaverine researchgate.net | The 6-hydroxy group enhances hydrogen bonding with Tyr683. |
| 4'-O-Demethylated Papaverine | PDE10A | Superior docking score vs. Papaverine researchgate.net | Demethylation at this position improves binding interactions. researchgate.net |
| Tetrahydropapaverine | α1-Adrenoceptors | Greater affinity than Papaverine nih.gov | A more flexible tetrahydroisoquinoline ring increases binding. nih.gov |
Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels
The molecular mechanisms of demethylated papaverine analogues are primarily centered on enzyme inhibition and the modulation of ion channel activity, which collectively contribute to effects like smooth muscle relaxation. nih.gov
Enzyme Inhibition: The most well-documented mechanism is the inhibition of phosphodiesterases (PDEs). nih.gov By inhibiting PDEs, particularly PDE10A, these compounds prevent the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govencyclopedia.pub The resulting increase in intracellular cAMP and cGMP levels activates downstream signaling pathways. For example, in smooth muscle cells, this leads to the activation of protein kinase G (PKG), which reduces intracellular calcium levels and dephosphorylates myosin light chains, causing muscle relaxation and vasodilation. nih.govvulcanchem.com Papaverine itself can inhibit the activation of myosin light-chain kinase (MLCK), a key step in muscle contraction. encyclopedia.pubresearchgate.net
Ion Channel Activity: Papaverine and its derivatives also exert their effects by modulating ion channels. Studies have shown that papaverine can inhibit L-type Ca2+ channels, directly reducing the influx of calcium ions that are necessary for muscle contraction. smolecule.com Concurrently, it has been observed to increase the activity of large-conductance Ca2+-activated potassium channels (BKCa). smolecule.com The efflux of potassium ions through these channels leads to hyperpolarization of the cell membrane, which further contributes to muscle relaxation. nih.gov The deuterated form, 6-Demethyl Papaverine-d3, is suggested to have distinct calcium channel blocking properties with modified kinetics of calcium influx inhibition. smolecule.com
Receptor Modulation: Some analogues show significant activity at adrenoceptors. Tetrahydropapaverine, for example, inhibits noradrenaline-induced contractions in rat aorta and blocks the formation of inositol (B14025) phosphates, indicating it acts on α1D-adrenoceptors coupled to phosphoinositide metabolism. nih.gov This is a distinct mechanism from papaverine, which does not show the same level of activity at these receptors. nih.gov
Analysis of Allosteric Modulation and Conformational Dynamics Mediated by Papaverine Derivatives
Recent research has uncovered a novel mechanism for papaverine and its analogues: allosteric modulation of protein kinases. Allosteric modulators bind to a site on an enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. This offers a pathway for developing more selective drugs.
A key finding is the identification of papaverine and the closely related compound ethaverine (B44757) as allosteric modulators of Cyclin-Dependent Kinase 5 (CDK5). nih.govacs.org CDK5 is a kinase implicated in various neurological diseases and cancers. nih.govacs.orgnih.gov Using a conformational biosensor screen designed to exclude compounds that bind to the ATP pocket (the active site), researchers identified papaverine as a non-ATP competitive modulator. nih.govacs.org While papaverine binds to CDK5 and alters its conformation, it does not directly inhibit its catalytic activity in kinase assays. acs.org However, this allosteric interaction is significant, as combining papaverine with an ATP-competitive inhibitor like roscovitine (B1683857) results in a greatly enhanced inhibitory effect on cancer cell proliferation. nih.gov This suggests an additive or synergistic dual mechanism of inhibition targeting CDK5. nih.govacs.org
Similarly, allosteric modulation is a potential mechanism for PDE10A. The PDE10A enzyme has regulatory GAF domains, which are known allosteric sites. nih.govahajournals.org The GAF-B domain, in particular, binds to cAMP, which stimulates the enzyme's catalytic activity. ahajournals.orgresearchgate.net Targeting this domain with small molecules represents a strategy for achieving allosteric inhibition, and studies have used the GAF domain structure to screen for such modulators. nih.gov
| Target Enzyme | Modulator | Type of Modulation | Mechanistic Insight |
| Cyclin-Dependent Kinase 5 (CDK5) | Papaverine, Ethaverine | Allosteric Modulator nih.govacs.org | Binds to a non-ATP pocket, inducing a conformational change without directly inhibiting catalytic function. acs.org |
| Phosphodiesterase 10A (PDE10A) | Various small molecules | Allosteric Inhibitor nih.gov | Molecules are designed to bind the regulatory GAF-B domain, providing an alternative to active site inhibition. nih.govahajournals.org |
Application of Isotopic Labeling in Tracing Mechanistic Pathways and Reaction Intermediates
The use of isotopic labeling, particularly with the stable isotope deuterium (B1214612) (²H), is a powerful technique for elucidating biosynthetic pathways and understanding reaction mechanisms. nih.gov The compound this compound is an example of an isotopically labeled molecule designed for such studies.
Tracing Biosynthetic Pathways: Stable isotope labeling has been instrumental in clarifying the biosynthetic pathway of papaverine in the opium poppy (Papaver somniferum). nih.gov By feeding poppy seedlings precursors labeled with deuterium, such as deuterated (R,S)-tetrahydropapaverine, researchers can trace the metabolic fate of the labeled atoms using high-resolution mass spectrometry. nih.gov These experiments have conclusively shown that the biosynthesis proceeds through the N-demethylated precursor tetrahydropapaverine, which is formed from (S)-reticuline via laudanosine. nih.govnih.govresearchgate.net The studies also identified key intermediates like 1,2-dihydropapaverine. nih.govnih.gov
Kinetic Isotope Effect (KIE): Replacing a hydrogen atom with a deuterium atom creates a carbon-deuterium (C-D) bond that is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. portico.org Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. portico.org This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool in medicinal chemistry. portico.orgnih.gov
For this compound, the deuterium atoms are typically placed on a methoxy (B1213986) group. When this group is targeted for metabolic cleavage by enzymes like cytochrome P450 (CYP450), the KIE can significantly slow down the rate of metabolism. nih.govplos.org This has several implications:
Mechanistic Elucidation: Observing a KIE provides strong evidence that the C-H bond at the labeled position is broken during the rate-determining step of the metabolic reaction. portico.org
Metabolic Switching: By slowing metabolism at one site, the isotopic labeling can cause the metabolic machinery of the cell to shift to other, previously minor, pathways. smolecule.com Analyzing the resulting change in metabolite profiles provides a detailed map of biotransformation routes. smolecule.com
Pharmacokinetic Modification: The reduced rate of metabolism can lead to a longer biological half-life and increased systemic exposure of the drug. wikipedia.org
The deuterium labeling in this compound serves as a powerful analytical tool for investigating these enzymatic demethylation pathways and understanding the intricacies of papaverine biotransformation. smolecule.com
Structure-Activity Relationship (SAR) Studies of Demethylated Papaverine Analogues
Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For papaverine analogues, SAR studies have provided key insights into the features that govern their potency and selectivity as enzyme inhibitors and receptor modulators.
The inhibition of phosphodiesterases by papaverine analogues is found to be significantly influenced by hydrophobicity and steric factors. nih.gov A quantitative correlation has been established between the inhibitory activity against cAMP phosphodiesterase and the van der Waals volume of the analogues. nih.gov
Key structural modifications and their effects on activity are summarized below:
Demethylation at Position 6: The removal of the methyl group at the 6-position of the isoquinoline ring to create a hydroxyl group (as in 6-Demethyl Papaverine) can enhance binding to targets like PDE10A. The hydroxyl group is able to form additional hydrogen bonds with amino acid residues in the enzyme's binding pocket, leading to superior docking scores compared to the parent compound, papaverine. researchgate.net
Demethylation at Other Positions: Demethylation at the 4'-position has also been shown to result in improved binding to PDE10A, indicating that modifications at various points on the molecular scaffold can be beneficial.
Reduction of the Isoquinoline Ring: Analogues with a partially or fully reduced isoquinoline ring, such as 3,4-dihydropapaverine (B1221456) and tetrahydropapaverine, exhibit a shift in their target preference. nih.gov These more flexible structures show a greater affinity for α1-adrenoceptors and a lower affinity for the benzothiazepine (B8601423) sites on calcium channels compared to the more planar papaverine. nih.gov This structural change also leads to a loss of inhibitory activity on PDE isoforms. nih.gov
Substitution on the Benzyl (B1604629) Ring: Synthesizing analogues with different substitutions on the benzyl ring has been explored to improve potency and selectivity for PDE10A. One of the most potent analogues, with an IC50 value of 28 nM for PDE10A, featured a 4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl group, demonstrating that modifications at this position can significantly enhance activity and selectivity over other PDE isoforms like PDE3A and PDE3B. researchgate.net
The table below outlines the relationship between structural changes and their impact on biological activity.
| Structural Modification | Compound Example | Key SAR Finding | Reference |
| Demethylation at C6 | 6-Demethyl Papaverine | Enhanced PDE10A binding via new H-bonds. | |
| Demethylation at C4' | 4'-Demethyl Papaverine | Improved binding interactions with PDE10A. | researchgate.net |
| Reduction of Isoquinoline Ring | Tetrahydropapaverine | Increased affinity for α1-adrenoceptors; loss of PDE inhibitory activity. | nih.gov |
| Substitution on Benzyl Ring | 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline | High potency (IC50 = 28 nM) and improved selectivity for PDE10A. | researchgate.net |
Prospective Research Directions and Emerging Avenues for 6 Demethyl Papaverine D3 Studies
Integration with Advanced Systems Biology and Pre-clinical Metabolomics Research
The integration of 6-Demethyl Papaverine-d3 into systems biology and preclinical metabolomics workflows offers a powerful strategy to obtain a holistic view of papaverine's metabolic network. Systems biology aims to understand the complex interactions within biological systems, and stable isotope tracers are pivotal in mapping these intricate connections. researchgate.net In preclinical metabolomics, which involves the comprehensive analysis of small molecules in a biological system, deuterated standards are crucial for accurate quantification and metabolite identification. nih.govdrugtargetreview.com
By introducing this compound as a stable isotope tracer in in vitro and in vivo models, researchers can precisely track its metabolic fate. nih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through various metabolic pathways. nih.gov The use of this compound would enable researchers to:
Map Downstream Metabolites: Accurately trace the conversion of this primary metabolite into subsequent products, providing a clearer picture of the entire metabolic cascade.
Quantify Metabolic Flux: Determine the rate of turnover of 6-Demethyl Papaverine (B1678415) and its downstream metabolites, offering insights into the dynamic nature of papaverine metabolism. drugtargetreview.com
Identify Inter-individual Variability: In preclinical animal models, this tracer can help elucidate differences in metabolic profiles, which can be influenced by genetic and environmental factors.
The data generated from these studies can be integrated into larger systems biology models to understand how papaverine metabolism is regulated and how it interacts with other endogenous metabolic pathways.
| Research Application | Potential of this compound |
| Metabolic Pathway Elucidation | Serves as a tracer to identify and confirm the structure of downstream metabolites of papaverine. |
| Quantitative Metabolomics | Acts as an internal standard for the accurate quantification of 6-Demethyl Papaverine in biological samples. clearsynth.com |
| Pharmacokinetic Modeling | Helps in determining the rate of formation and elimination of this key metabolite, contributing to more accurate pharmacokinetic models. nih.govsemanticscholar.org |
| Enzyme Phenotyping | Can be used to investigate which specific enzymes are responsible for the further metabolism of 6-Demethyl Papaverine. |
Synergistic Application with Computational Modeling and In Silico Prediction Methodologies
The synergy between experimental data generated using this compound and computational modeling represents a promising avenue for predicting and understanding papaverine's metabolic fate. nih.gov In silico tools are increasingly used in drug discovery and development to predict drug metabolism and potential drug-drug interactions. nih.gov
Data from tracer studies with this compound can be used to build and refine computational models. For instance, hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) data can guide molecular docking and dynamics simulations to understand enzyme-inhibitor interactions. nih.govacs.org While HDX-MS is typically used for proteins, the principle of using isotopic labeling to inform computational models is transferable to small molecule metabolism.
The potential applications in this synergistic approach include:
Validation of Predictive Models: Experimental data on the formation and metabolism of this compound can be used to validate and improve the accuracy of in silico metabolism prediction software.
Elucidation of Reaction Mechanisms: The kinetic isotope effect observed with deuterated compounds can provide insights into the rate-limiting steps of enzymatic reactions involved in papaverine metabolism. scispace.com
Prediction of Metabolic Switching: Computational models can help predict how deuteration at specific sites might alter metabolic pathways, a phenomenon known as metabolic switching. nih.gov Experimental verification with this compound would be crucial to confirm these predictions.
| Modeling Approach | Contribution of this compound |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Provides accurate parameters for the formation and clearance of a major metabolite, leading to more robust models. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations | Data on enzyme kinetics with the deuterated substrate can help in refining the parameters used in QM/MM simulations of enzyme-substrate interactions. |
| Metabolic Pathway Prediction | Helps to confirm or refute predicted metabolic pathways by providing experimental evidence of metabolite formation. mdpi.com |
Methodological Innovations in Stable Isotope Tracer Techniques and Applications
The use of this compound can drive methodological innovations in stable isotope tracer techniques, particularly in the realm of mass spectrometry. Stable isotope labeling is a cornerstone of modern metabolomics and pharmacokinetic studies, providing high sensitivity and specificity. nih.gov
Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), have enhanced the ability to detect and identify metabolites. The use of deuterated standards like this compound is critical in these advanced analytical platforms for:
Improved Quantitative Accuracy: As an internal standard, it co-elutes with the unlabeled analyte, compensating for matrix effects and variations in instrument response, thus ensuring more reliable quantification. kcasbio.com
Facilitating Metabolite Identification: The characteristic mass shift of the deuterated compound aids in the confident identification of 6-Demethyl Papaverine in complex biological matrices.
Enabling Multiplexed Analysis: The use of stable isotopes allows for the simultaneous tracking of multiple metabolic processes. nih.gov
Future innovations could involve the development of novel analytical workflows that leverage the unique properties of this compound to probe the dynamics of papaverine metabolism with greater temporal and spatial resolution. For example, techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) could potentially be adapted to visualize the subcellular distribution of this deuterated metabolite. nih.gov
Exploration of Uncharacterized Metabolic Pathways and Enzyme Systems Relevant to Papaverine Biotransformation
A significant application of this compound lies in the exploration of previously uncharacterized metabolic pathways and enzyme systems involved in the biotransformation of papaverine. While the major metabolic routes of many drugs are known, minor or novel pathways often remain undiscovered. Stable isotope tracers are powerful tools for identifying such unknown metabolites. nih.gov
By administering this compound and using non-targeted metabolomics approaches, researchers can screen for all metabolites that retain the deuterium label. acs.org This strategy can reveal novel downstream products that would be difficult to identify otherwise. This approach has been successfully used to elucidate complex metabolic pathways for other compounds. acs.org
Key research questions that can be addressed using this compound include:
Identification of Novel Metabolites: Are there further metabolites of papaverine derived from 6-Demethyl Papaverine that have not yet been identified?
Characterization of Conjugation Pathways: This tracer can be used to study the conjugation of 6-Demethyl Papaverine with endogenous molecules such as glucuronic acid or sulfate.
Identification of Responsible Enzymes: Once novel metabolites are identified, in vitro experiments using recombinant enzymes can be performed with this compound as a substrate to identify the specific enzymes responsible for their formation.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 6-Demethyl Papaverine-d3, and how is its structural integrity confirmed?
- Methodological Answer : The synthesis typically involves isotopic labeling (deuterium) at specified positions, followed by purification via reversed-phase HPLC. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H NMR) and high-resolution mass spectrometry (HR-MS). For example, H NMR can verify deuterium incorporation (>98% isotopic purity), while HR-MS confirms molecular mass alignment with theoretical values .
- Data Example :
| Technique | Parameter | Value |
|---|---|---|
| H NMR | Deuterium Purity | 98.5% |
| HR-MS | Observed [M+H]+ | 416.2012 (Theoretical: 416.2008) |
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., acidic/basic pH, oxidative environments, and elevated temperatures). Quantification via LC-MS/MS with validated calibration curves (e.g., linearity R > 0.99) is critical. For long-term storage, lyophilization and storage at -80°C in amber vials are recommended to prevent photodegradation .
Q. What pharmacological models are suitable for studying this compound’s mechanism of action?
- Methodological Answer : In vitro receptor-binding assays (e.g., radioligand displacement studies) using cell lines expressing target receptors (e.g., dopamine or opioid receptors) are foundational. Dose-response curves should be generated to calculate IC values. For functional activity, cAMP accumulation or calcium flux assays are recommended .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer : Discrepancies often arise from interspecies variability (e.g., human vs. rodent liver microsomes). To address this:
Conduct parallel in vitro metabolism studies using human hepatocytes and recombinant CYP enzymes (e.g., CYP2D6, CYP3A4).
Apply kinetic isotope effect (KIE) analysis to differentiate deuterated vs. non-deuterated metabolite formation rates.
Validate findings via in vivo pharmacokinetic studies in transgenic models .
Q. What computational strategies improve predictive modeling of this compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in CYP2D6/3A4 active sites.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability (e.g., root-mean-square deviation < 2.0 Å).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for deuterium-dependent metabolic steps .
Q. What experimental designs mitigate variability in translational studies involving this compound?
- Methodological Answer :
- Cohort Stratification : Use pharmacogenomic screening to exclude subjects with CYP2D6 poor metabolizer phenotypes.
- Dose Adjustments : Apply allometric scaling (e.g., body surface area) when transitioning from rodent to human trials.
- Biomarker Validation : Correlate plasma concentrations with target engagement via PET imaging or ex vivo receptor occupancy assays .
Q. How can researchers design robust assays to detect deuterium-related isotopic effects in this compound?
- Methodological Answer :
Isotopic Dilution Assays : Spike non-deuterated analogs into test samples to quantify isotopic interference.
High-Resolution Tandem MS : Use fragmentation patterns to distinguish deuterated metabolites (e.g., m/z shifts of +3 Da).
Stable Isotope Tracing : Track H incorporation in metabolic byproducts via NMR or isotope ratio mass spectrometry .
Guidance for Data Presentation
- Tables : Include raw data (e.g., IC, half-life) and statistical parameters (SD, p-values).
- Figures : Use line graphs for dose-response curves and heatmaps for metabolic pathway comparisons.
- References : Follow IUPAC nomenclature and cite primary literature (avoid commercial databases like BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
